molecular formula C17H18Cl2N2 B12550251 5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride CAS No. 821798-42-9

5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride

Cat. No.: B12550251
CAS No.: 821798-42-9
M. Wt: 321.2 g/mol
InChI Key: KHYXASFHBWJBPN-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride stands out due to its specific structural features, such as the presence of chlorine and the pyrazole ring, which confer unique chemical and biological properties

Properties

CAS No.

821798-42-9

Molecular Formula

C17H18Cl2N2

Molecular Weight

321.2 g/mol

IUPAC Name

5-chloro-2,3-dimethyl-1,4-diphenyl-1,3-dihydropyrazol-1-ium;chloride

InChI

InChI=1S/C17H17ClN2.ClH/c1-13-16(14-9-5-3-6-10-14)17(18)20(19(13)2)15-11-7-4-8-12-15;/h3-13H,1-2H3;1H

InChI Key

KHYXASFHBWJBPN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C([NH+](N1C)C2=CC=CC=C2)Cl)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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